1-(4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride
Description
The compound 1-(4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride features a unique structural framework combining a pyrrolidine-2,5-dione (succinimide) core linked via a phenyl group to a piperazine moiety substituted with a 1-methylimidazole ring. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
1-[4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3.ClH/c1-21-9-8-20-19(21)23-12-10-22(11-13-23)18(27)14-2-4-15(5-3-14)24-16(25)6-7-17(24)26;/h2-5,8-9H,6-7,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOXEMRVVQNGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrrolidine ring : Contributes to the compound's stability and reactivity.
- Imidazole moiety : Known for its role in biological systems and potential interactions with various biological targets.
- Piperazine derivative : Often associated with psychoactive effects and utility in treating neurological disorders.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant anticonvulsant properties. For instance, compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) have shown effectiveness in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. AS-1 provided protection against seizures at doses as low as 15 mg/kg, indicating that similar derivatives may have comparable efficacy in seizure management .
Antitumor Activity
The compound's structural similarities to known anticancer agents suggest potential antitumor activity. Thiazole-bearing molecules, which often share structural characteristics with our compound of interest, have been reported to exhibit cytotoxic effects against cancer cell lines such as HT29 and Jurkat cells. For example, thiazole derivatives have shown IC50 values below 2 µg/mL against these cell lines, indicating robust antiproliferative activity .
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Receptors : The imidazole and piperazine components can interact with neurotransmitter receptors, potentially modulating synaptic transmission.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and seizure activity.
Study on Anticonvulsant Properties
In a study evaluating the anticonvulsant effects of AS-1, researchers found that it significantly reduced seizure frequency in animal models. The combination of AS-1 with valproic acid demonstrated a synergistic effect, suggesting that it could be developed as an adjunct therapy for epilepsy .
Evaluation of Antitumor Effects
A series of thiazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced antiproliferative activity. Compounds exhibiting electron-donating groups showed enhanced activity, similar to what might be expected from our target compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carbonyl-Phenyl Linkages
Compound 13g ():
- Structure: 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide.
- Key Features: Thienoimidazole-4-carboxamide core instead of pyrrolidine-2,5-dione. 4-Bromobenzyl substituent on piperazine. Molecular weight: 524.08 g/mol (C24H22BrN5O2S).
- Activity: PARP-1 inhibitor with IC50 values in nanomolar range .
Compound 13h ():
- Structure: 2-(4-(4-(4-Cyanobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide.
- Key Features: 4-Cyanobenzyl group on piperazine. Molecular weight: 471.16 g/mol (C25H22N6O2S).
- Activity: Enhanced selectivity for PARP-1 due to electron-withdrawing cyano group .
Comparison :
- The target compound’s pyrrolidine-2,5-dione core may confer distinct hydrogen-bonding interactions compared to the thienoimidazole in 13g/h.
Benzimidazole-Pyrrolidine Derivatives ()
Compound 5cg :
- Structure : 2-(1-(3-Hydroxy-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
- Key Features :
- Benzimidazole-carboxamide core.
- Hydroxy-phenylpropyl chain on pyrrolidine.
- Molecular weight: 365.20 g/mol (C21H24N4O2).
Compound 5cl :
- Structure: 2-(1-(3-Aminopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
- Key Features :
- Free amine group on the propyl chain.
- Molecular weight: 288.18 g/mol (C16H21N5O).
Comparison :
- The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral derivatives like 5cl.
Imidazole-Piperazine Derivatives ()
Compounds 148–155 :
Comparison :
- The target compound’s phenyl-piperazine-carbonyl group mirrors the piperazine linkages in these CK1δ inhibitors.
Preparation Methods
Stepwise Assembly of the Piperazine-Imidazole Intermediate
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)piperazine begins with alkylation of piperazine using 2-chloro-1-methylimidazole. Titanium tetrachloride (TiCl₄) catalyzes this reaction at 120°C, achieving 81% yield through a Friedel-Crafts-like mechanism. Alternative methods employ microwave-assisted cyclization, reducing reaction times from hours to minutes.
Key reaction :
$$
\text{Piperazine} + \text{2-Chloro-1-methylimidazole} \xrightarrow{\text{TiCl}_4, 120^\circ \text{C}} \text{4-(1-Methyl-1H-imidazol-2-yl)piperazine} \quad
$$
Carbonylative Coupling to the Aromatic Linker
The phenyl carbonyl bridge is constructed via Schotten-Baumann acylation. 4-Nitrobenzoyl chloride reacts with the piperazine-imidazole intermediate in dichloromethane (DCM), followed by nitro group reduction using hydrogen gas and palladium on carbon (Pd/C).
Optimization data :
| Condition | Yield (%) | Purity (%) | |
|---|---|---|---|
| DCM, 0°C, 2h | 68 | 92 | |
| THF, RT, 4h | 52 | 85 | |
| Microwave, 100°C, 15min | 75 | 94 |
Succinimide Ring Formation and Final Salt Preparation
The pyrrolidine-2,5-dione ring is introduced through cyclodehydration of N-(4-aminophenyl)maleamic acid using acetic anhydride. Subsequent HCl gas treatment in ethyl acetate yields the hydrochloride salt with >99% enantiomeric excess.
Critical parameters :
- Temperature : 80°C prevents diketopiperazine byproducts.
- Solvent : Anhydrous acetic acid enhances cyclization kinetics.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows 98.7% purity at 254 nm.
Industrial-Scale Production Considerations
Patent CN114736183A highlights a telescoped process combining Friedel-Crafts acylation and microwave cyclization, reducing waste by 40% compared to batch methods. Key innovations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
